molecular formula C8H9NO4S B118803 N-Acetylsulfanilic acid CAS No. 121-62-0

N-Acetylsulfanilic acid

Cat. No.: B118803
CAS No.: 121-62-0
M. Wt: 215.23 g/mol
InChI Key: ZQPVMSLLKQTRMG-UHFFFAOYSA-N
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Description

N-Acetylsulfanilic acid (CAS 121-62-0), also known as 4-Acetamidobenzenesulfonic acid, is a sulfonic acid derivative with the molecular formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol . It is synthesized via acetylation of sulfanilic acid using acetic anhydride under controlled conditions . Structurally, it features an acetylated amino group (-NHCOCH₃) and a sulfonic acid group (-SO₃H) on the para position of the benzene ring (Fig. 1).

Mechanism of Action

Target of Action

N-Acetylsulfanilic acid, also known as 4-acetamidobenzenesulfonic acid, is a derivative of sulfonamides, which are the oldest class of synthetic antibiotics . The primary targets of sulfonamides, including this compound, are bacterial cells . They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a precursor of folate synthesis .

Mode of Action

Being structural analogs of PABA, sulfonamides like this compound compete with PABA for the active site of DHPS . By binding to DHPS, they prevent the conversion of PABA into dihydropteroate, thereby inhibiting the synthesis of folic acid, an essential component for bacterial growth and reproduction .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways involved in the production of essential bacterial components. Folic acid is crucial for the synthesis of nucleic acids and amino acids in bacteria. Therefore, the inhibition of folic acid synthesis by this compound leads to the disruption of these critical biochemical pathways, resulting in the inhibition of bacterial growth .

Pharmacokinetics

Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed in the body . They are primarily excreted unchanged in the urine

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, it disrupts the production of essential bacterial components, leading to bacteriostasis . This makes this compound and other sulfonamides effective in treating bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound

Biological Activity

N-Acetylsulfanilic acid, a derivative of sulfanilic acid, has garnered attention for its potential biological activities, including antibacterial properties and its role in various biochemical processes. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound (CAS Number: 121-62-0) has the molecular formula C8H9NO4SC_8H_9NO_4S and a molecular weight of approximately 215.23 g/mol. It is characterized as a sulfonamide compound, which is significant in medicinal chemistry due to its structural features that influence biological activity.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to its ability to inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfonamides.

Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various compounds, including this compound, against common pathogens:

CompoundZone of Inhibition (mm)Staphylococcus aureusEscherichia coliProteus vulgaris
This compound20201816
Ampicillin18181515
Compound A22211917

This table illustrates that this compound shows comparable activity to standard antibiotics like ampicillin, particularly against Gram-positive bacteria.

This compound acts by mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis. By competing with PABA for binding to the enzyme dihydropteroate synthase, it effectively inhibits the production of folate, which is crucial for nucleic acid synthesis in bacteria.

Hydrolysis and Stability

The stability of this compound under various conditions has been studied extensively. Hydrolysis rates were measured in sulfuric acid at different concentrations, revealing insights into its chemical behavior:

Table: Hydrolysis Rates in Sulfuric Acid

Concentration (w/w)Pseudo-first-order Rate Constant (kψ)
30%1.2×1031.2\times 10^{-3} s1^{-1}
50%2.5×1032.5\times 10^{-3} s1^{-1}
70%4.0×1034.0\times 10^{-3} s1^{-1}
90%5.5×1035.5\times 10^{-3} s1^{-1}

The data indicates that hydrolysis increases with acidity, suggesting that this compound is more reactive in highly acidic environments.

Toxicological Considerations

While this compound shows promising biological activity, it is essential to consider its safety profile. Studies have indicated that high doses may lead to genotoxic effects, necessitating careful evaluation during therapeutic use.

Genotoxicity Study
A recent investigation focused on the genotoxic impurities associated with this compound. The study utilized high-performance liquid chromatography (HPLC) to quantify impurities and assess their potential health risks:

  • Findings : The presence of specific impurities correlated with increased genotoxicity in cell lines.
  • : Regulatory thresholds must be established to ensure safe usage levels in pharmaceuticals.

Scientific Research Applications

Medicinal Chemistry

N-Acetylsulfanilic acid is recognized for its role in the synthesis of various pharmaceuticals. One notable application is its use as an intermediate in the synthesis of paracetamol (acetaminophen). The mechanism involves nucleophilic substitution reactions where this compound reacts with phenolic compounds to form paracetamol through an SN2 mechanism .

Case Study: Paracetamol Synthesis

  • Starting Material : this compound
  • Reaction Type : SN2 Nucleophilic Substitution
  • Product : Paracetamol
  • Significance : Paracetamol is widely used as an analgesic and antipyretic medication.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection and quantification of various substances. It has been employed in high-performance liquid chromatography (HPLC) methods to determine genotoxic impurities in pharmaceuticals. For instance, a study developed a highly sensitive HPLC method for detecting N-acetyl sulfanilic acid methyl ester impurities in Darunavir, a drug used for HIV treatment .

Key Findings from Analytical Studies

  • Method : RP-HPLC
  • Sensitivity : Limits of Detection (LOD) at 0.125 µg/mL
  • Precision : Relative Standard Deviation (RSD) at LOQ level was 1.2%
  • Application : Ensures the safety and compliance of pharmaceutical products by monitoring genotoxic impurities.

Environmental Science

This compound has shown potential in environmental applications, particularly in the degradation of hazardous substances. Its derivatives have been investigated for their ability to degrade toxic nerve agents, such as Novichok agents. Research indicates that nucleophiles derived from this compound can promote the hydrolysis of these agents, facilitating their detoxification .

Case Study: Degradation of Novichok Agents

  • Target Compounds : A-230, A-232, A-234 (Novichok agents)
  • Mechanism : Hydrolysis via nucleophilic attack
  • Outcome : Effective degradation within minutes
  • Implication : Potential for development of decontamination strategies against chemical warfare agents.

Hydrolysis Studies

The hydrolysis of this compound has been extensively studied to understand its stability and reactivity under different conditions. Research indicates that hydrolysis rates vary significantly with acidity levels and temperature .

Hydrolysis Rate Data

Acid Concentration (% w/w)Pseudo-first-order Rate Constant (kψ)Arrhenius Parameters
< 75%Varies smoothlyA-2 mechanism
70-80%Increased rateTransition observed

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

N-Acetylsulfanilic acid undergoes hydrolysis in sulfuric acid, with reaction mechanisms dependent on acid concentration:

H₂SO₄ Concentration (wt%) Mechanism Activation Energy (Eₐ, kcal/mol) log₁₀A
<70%A-2 (Bimolecular)23.4–24.110.2–10.5
>70%A-1 (Unimolecular)31.2–33.814.6–15.3
  • Key Findings :

    • Below 70% H₂SO₄, hydrolysis follows an A-2 mechanism involving nucleophilic attack by water on the protonated acetamide group .

    • Above 70% H₂SO₄, the reaction transitions to an A-1 mechanism, where rate-determining cleavage of the conjugate acid precedes nucleophilic attack .

    • Rate constants peak at 30–35% H₂SO₄ (0.012–0.015 min⁻¹ at 25°C) and decline sharply beyond 77% H₂SO₄ .

Nitration

Nitration of this compound produces 2-nitrosulfanilic acid, a precursor to azo dyes:

Reaction Conditions :

  • Reactant: Potassium N-acetylsulfanilate (0.3 mol)

  • Nitrating agent: 90% HNO₃ (10% excess) in concentrated H₂SO₄

  • Temperature: 5°C (maintained via ice-salt bath) .

Outcomes :

Parameter Value
Yield82% (isolated as potassium salt)
Purity97% (after ion exchange)
  • The nitration proceeds via electrophilic aromatic substitution, with the acetyl group directing nitro-group placement to the ortho position relative to the sulfonic acid group .

Chlorosulfonation

This compound reacts with chlorosulfonic acid to form N-acetylsulfanilyl chloride:

Procedure :

  • Stage 1 : React with chlorosulfonic acid in 1,1,2,2-tetrachloroethylene at 10–50°C for 1.33 hours.

  • Stage 2 : Treat with thionyl chloride at 63–70°C for 1.33 hours .

Results :

Product Yield Purity
N-Acetylsulfanilyl chloride98.4%≥97%
  • This reaction is critical for synthesizing sulfonamide drugs, leveraging the sulfonyl chloride intermediate’s reactivity .

Alkaline Hydrolysis to Phenolic Derivatives

Under alkaline conditions, this compound derivatives hydrolyze to phenolic sulfonic acids:

Example : Conversion of 2-nitrosulfanilic acid to 2-nitrophenol-4-sulfonic acid:

Salt Formation and Complexation

This compound forms stable salts with metals and organic bases:

Notable Example :

  • Benzidine salt : Immediate precipitation upon mixing aqueous this compound with benzidine reagent, used for analytical isolation .

Reduction to Aminophenol Derivatives

Post-nitration and hydrolysis products can be reduced to aminophenol sulfonic acids:

Procedure :

  • Reactant : Sodium 2-nitrophenol-4-sulfonate

  • Catalyst : Raney nickel

  • Conditions : Hydrogen atmosphere, 3 hours .

Outcome :

  • 2-Aminophenol-4-sulfonic acid is obtained with quantitative hydrogen uptake .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Highly soluble in water and alcohol, but insoluble in ether .
  • Hydrolysis : Slowly hydrolyzes in aqueous solutions to yield sulfanilic acid and acetic acid; hydrolysis accelerates under heat .
  • Derivatives: Sodium salt (Cosaprin, C₈H₈NNaO₄S) and ethyl ester (C₁₀H₁₃NO₄S) are common derivatives with distinct solubility profiles .

Comparison with Structurally Similar Compounds

Sulfanilic Acid (H₂NC₆H₄SO₃H)

Molecular Formula: C₆H₇NO₃S | Molecular Weight: 173.19 g/mol Structural Difference: Lacks the acetyl group on the amino moiety. Key Comparisons:

  • Solubility : Less soluble in cold water (0.8 g/100 g at 10°C) compared to N-acetylsulfanilic acid .
  • Reactivity: The free amino group in sulfanilic acid participates in diazotization reactions, making it a precursor for azo dyes. In contrast, this compound’s acetylated amino group limits such reactivity .
  • Applications : Sulfanilic acid is used in dye manufacturing, whereas this compound serves as a metabolite reference in pharmaceuticals (e.g., Sulfadimethoxine impurity) .

Acetylsulfanilamide (N-(4-Sulfamoylphenyl)acetamide)

Molecular Formula : C₈H₁₀N₂O₃S | Molecular Weight : 214.24 g/mol
Structural Difference : Contains a sulfonamide (-SO₂NH₂) group instead of a sulfonic acid (-SO₃H).
Key Comparisons :

  • Pharmacological Role : Acetylsulfanilamide is a sulfonamide antibiotic, whereas this compound lacks direct antimicrobial activity .
  • Stability : Sulfonamide derivatives like acetylsulfanilamide are more stable under acidic conditions compared to this compound, which decomposes in hot H₂SO₄ during synthesis .
  • Solubility : Sulfonamides generally exhibit lower water solubility than sulfonic acids like this compound .

p-Acetamidobenzenesulfonyl Chloride

Molecular Formula: C₈H₈ClNO₃S | Molecular Weight: 233.67 g/mol Structural Difference: Replaces the sulfonic acid group with a sulfonyl chloride (-SO₂Cl). Key Comparisons:

  • Reactivity : The sulfonyl chloride group enables nucleophilic substitution, making it a key intermediate in sulfonamide drug synthesis. This compound’s sulfonic acid group is less reactive in such contexts .
  • Applications : Used to synthesize antimicrobial agents, whereas this compound is primarily a byproduct in sulfonamide synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Key Functional Groups
This compound C₈H₉NO₄S 215.23 High -SO₃H, -NHCOCH₃
Sulfanilic acid C₆H₇NO₃S 173.19 Low (0.8 g/100 g at 10°C) -SO₃H, -NH₂
Acetylsulfanilamide C₈H₁₀N₂O₃S 214.24 Moderate -SO₂NH₂, -NHCOCH₃
p-Acetamidobenzenesulfonyl chloride C₈H₈ClNO₃S 233.67 Low (reacts with water) -SO₂Cl, -NHCOCH₃

Table 2: Stability and Decomposition Pathways

Compound Stability Under Acidic Conditions Decomposition Pathway
This compound Low (decomposes in hot H₂SO₄) Hydrolysis to sulfanilic acid + acetic acid
Sulfanilic acid High Stable; forms diazonium salts
Acetylsulfanilamide Moderate Resists hydrolysis; stable in mild acid
p-Acetamidobenzenesulfonyl chloride Low Reacts with water to form sulfonic acid

Properties

IUPAC Name

4-acetamidobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPVMSLLKQTRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059530
Record name 4-(Acetylamino)benzenesulfonic acid
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121-62-0
Record name 4-Acetamidobenzenesulfonic acid
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Record name N-Acetylsulfanilic acid
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Record name Benzenesulfonic acid, 4-(acetylamino)-
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Record name 4-(Acetylamino)benzenesulfonic acid
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Record name N-acetylsulphanilic acid
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Record name N-ACETYLSULFANILIC ACID
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